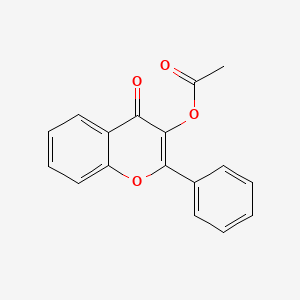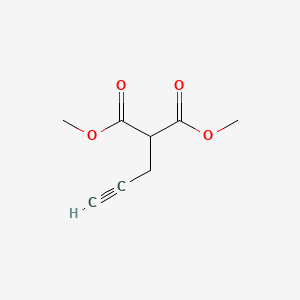
Malonate de propargyle de diméthyle
Vue d'ensemble
Description
Dimethyl propargylmalonate is a chemical compound used as a reactant in various synthesis processes . It can be used to synthesize nitro methylenecyclopentanes by [3+2] annulation reaction with various nitroalkenes in the presence of Triton B .
Synthesis Analysis
Dimethyl propargylmalonate can be synthesized using various methods. For instance, it can be used as a reactant to synthesize nitro methylenecyclopentanes by [3+2] annulation reaction with various nitroalkenes in the presence of Triton B . It can also be used to synthesize propargylmalonamides intermediates, which are applicable in the preparation of “click BOX” ligands by copper-catalyzed cycloaddition and oxazoline ring formation reaction .Molecular Structure Analysis
The molecular formula of Dimethyl propargylmalonate is HC≡CCH2CH(COOCH3)2. It has a molecular weight of 170.16 .Chemical Reactions Analysis
Dimethyl propargylmalonate can be used as a reactant to synthesize nitro methylenecyclopentanes by [3+2] annulation reaction with various nitroalkenes in the presence of Triton B . It can also be used to synthesize propargylmalonamides intermediates, which are applicable in the preparation of “click BOX” ligands by copper-catalyzed cycloaddition and oxazoline ring formation reaction .Physical And Chemical Properties Analysis
Dimethyl propargylmalonate is a liquid at room temperature. It has a refractive index of n20/D 1.444 and a density of 1.119 g/mL at 20 °C . Its boiling point is 93-95 °C/7 mmHg .Applications De Recherche Scientifique
Synthèse de nitro méthylène cyclopentanes
Le malonate de propargyle de diméthyle est utilisé comme réactif dans la synthèse de nitro méthylène cyclopentanes par le biais d'une réaction d'annulation [3+2] avec divers nitroalcènes. Ce processus est facilité par la présence de Triton B .
Préparation de ligands "Click BOX"
Une autre application consiste à utiliser le this compound pour synthétiser des intermédiaires de propargylmalonamide. Ces intermédiaires sont cruciaux dans la préparation de ligands "click BOX", qui sont formés par cycloaddition catalysée par le cuivre et des réactions de formation de cycle oxazoline subséquentes .
Safety and Hazards
Mécanisme D'action
Target of Action
Dimethyl propargylmalonate is a chemical compound that primarily targets various biochemical reactions. It is used as a reactant in the synthesis of different compounds .
Mode of Action
The mode of action of Dimethyl propargylmalonate involves its interaction with different biochemical targets. For instance, it participates in the [3+2] annulation reaction with various nitroalkenes in the presence of Triton B . It also plays a role in the preparation of “click BOX” ligands by copper-catalyzed cycloaddition and oxazoline ring formation reaction .
Biochemical Pathways
Dimethyl propargylmalonate affects several biochemical pathways. It is involved in the synthesis of nitro methylenecyclopentanes and propargylmalonamides intermediates . These intermediates are crucial in various biochemical pathways and have downstream effects on the overall biochemical processes.
Result of Action
The result of the action of Dimethyl propargylmalonate is the synthesis of various compounds. For example, it helps in the formation of nitro methylenecyclopentanes and propargylmalonamides intermediates . These compounds have various molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Dimethyl propargylmalonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as [3+2] annulation with nitroalkenes and the formation of propargylmalonamides . These interactions are crucial for the synthesis of cyclopentene derivatives and other complex structures. The compound’s ability to participate in these reactions highlights its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of dimethyl propargylmalonate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It interacts with enzymes involved in the synthesis of complex organic molecules, facilitating or hindering their activity. Additionally, dimethyl propargylmalonate can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl propargylmalonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that dimethyl propargylmalonate remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing its use in biochemical research .
Dosage Effects in Animal Models
The effects of dimethyl propargylmalonate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity .
Transport and Distribution
Within cells and tissues, dimethyl propargylmalonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of dimethyl propargylmalonate are critical factors that influence its activity and effectiveness in biochemical applications .
Subcellular Localization
Dimethyl propargylmalonate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical research .
Propriétés
IUPAC Name |
dimethyl 2-prop-2-ynylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQAXFWWMXTVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404971 | |
| Record name | Dimethyl propargylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95124-07-5 | |
| Record name | Dimethyl propargylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl propargylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)
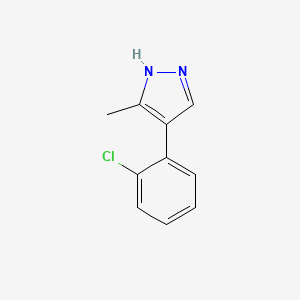
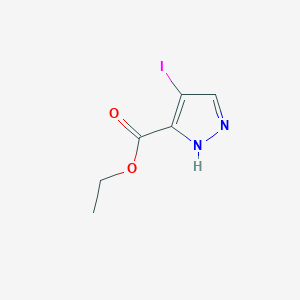
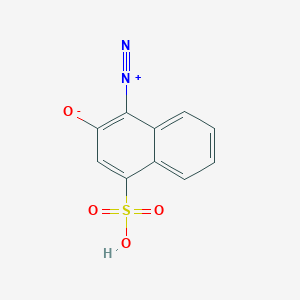
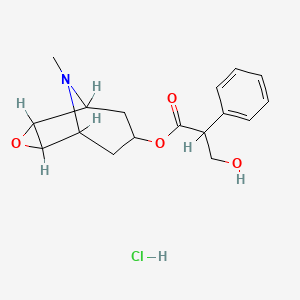
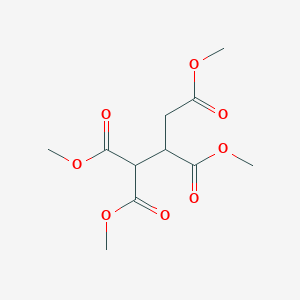
![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)
![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1587075.png)

